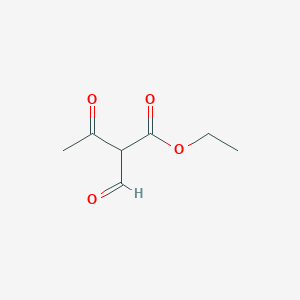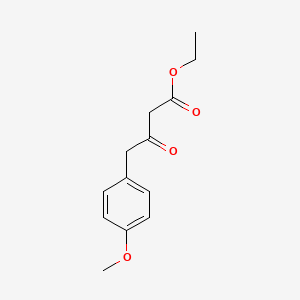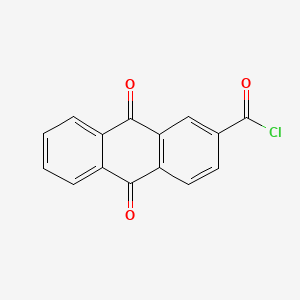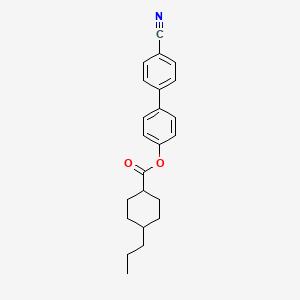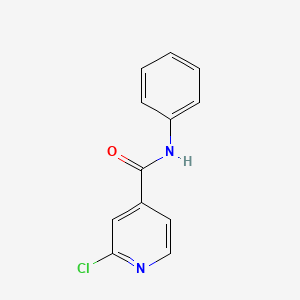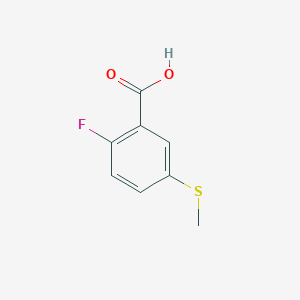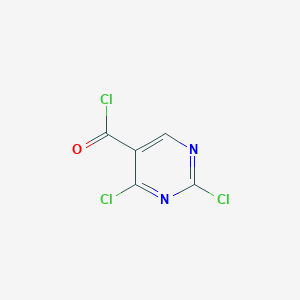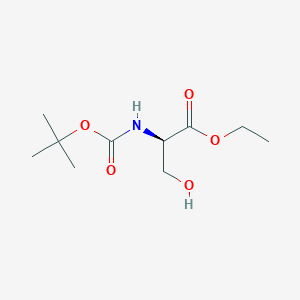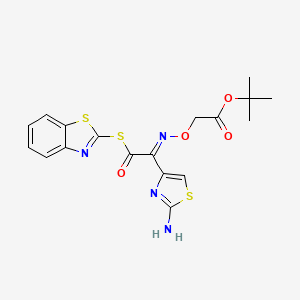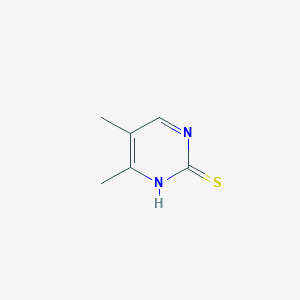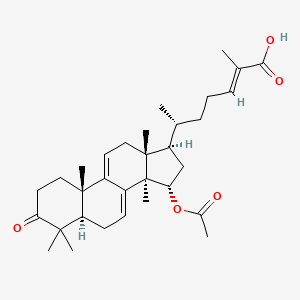
2-Bromobenzylmagnesium bromide
Overview
Description
2-Bromobenzylmagnesium bromide (2-BB) is an organometallic compound used in organic synthesis. It is a versatile reagent with a wide range of uses in the lab. It is also commercially available, making it an attractive choice for organic synthesis. 2-BB can be used for a variety of reactions, including nucleophilic substitution, Grignard reactions, and Wittig reactions. It has been used in a number of scientific studies and is a popular choice for lab experiments.
Scientific Research Applications
Synthesis of Antineoplastic Agents
2-Bromobenzylmagnesium bromide has been utilized in the synthesis of dibenzoazaspiro compounds, which exhibit significant antineoplastic activity against drug-resistant leukemias. The addition of this compound to chiral N-tert-butanesulfinyl imines leads to these compounds, displaying high diastereocontrol and effectiveness against chronic myeloid leukemia cells, particularly multidrug-resistant strains (Mendes et al., 2019).
Preparation of 2-Arylquinolines
In the preparation of 2-arylquinolines, a class of compounds with various applications, this compound plays a critical role. This process, involving the treatment with aromatic nitriles and subsequent reactions, is executed under transition-metal-free conditions, showcasing the versatility of this compound in organic synthesis (Naruto & Togo, 2020).
Synthesis of C-glycosides of Nojirimycin
In the field of carbohydrate chemistry, this compound is used for synthesizing C-glycosides of nojirimycin, a process involving several steps including reductive amination. This method demonstrates the utility of this compound in the formation of complex glycosidic structures (Cipolla et al., 2000).
Synthesis of Diamino-diols
In the production of meso- and homochiral C2-symmetrical 1,6-diamino-2,5-diols, a reaction involving homochiral α-(dibenzylamino) aldehydes and ethynylmagnesium bromide is facilitated by this compound. These compounds are important intermediates in pharmaceutical synthesis (Andrés, Pedrosa, & Pérez-Encabo, 2006).
Electrochemical Applications
Electrochemically, this compound is involved in the one-electron cleavage of benzylic bromides at palladium and palladized cathodes. This process is crucial for the generation of benzyl radicals and their subsequent immobilization onto solid interfaces, showcasing the compound's potential in advanced electrochemical applications (Jouikov & Simonet, 2010).
Fluorination of Aromatic Compounds
This compound is used in the large-scale preparation of aromatic fluorides via electrophilic fluorination. This process highlights its role in the synthesis of fluorinated organic compounds, important in various chemical industries (Yamada & Knochel, 2010).
Mechanism of Action
Target of Action
2-Bromobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in various organic compounds .
Mode of Action
This compound, as a Grignard reagent, acts as a nucleophile . It attacks the electrophilic carbon in a concerted mechanism, where the nucleophile attacks the carbon at the same time that the leaving group departs . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents, including this compound, are known to be involved in various synthetic pathways in organic chemistry . They are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under an inert atmosphere . It is typically stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature and solvent, can also influence the efficacy of the reaction .
Biochemical Analysis
Biochemical Properties
2-Bromobenzylmagnesium bromide plays a crucial role in biochemical reactions due to its ability to act as a nucleophile. In biochemical contexts, it can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl-containing compounds to form alcohols, which are essential intermediates in many biochemical pathways. The interaction of this compound with enzymes such as alcohol dehydrogenase can lead to the formation of secondary alcohols, which are vital in metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modify the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signal transduction. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, as the compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound can degrade, leading to a decrease in its reactivity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, leading to the formation of metabolites that participate in various biochemical processes. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .
properties
IUPAC Name |
magnesium;1-bromo-2-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWDDBPRRNVDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446186 | |
| Record name | 2-Bromobenzylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56812-60-3 | |
| Record name | 2-Bromobenzylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



